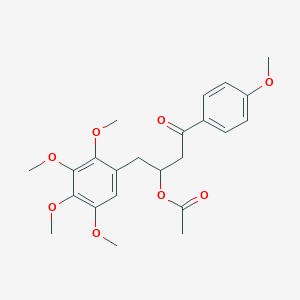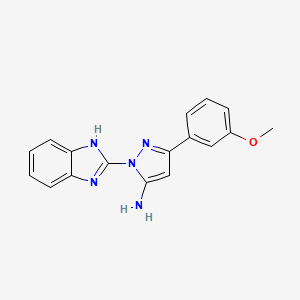![molecular formula C11H14N6O3S B11061647 N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrazine-2-carbohydrazide](/img/structure/B11061647.png)
N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-5-METHYL-N’~4~-(2-PYRAZINYLCARBONYL)-1H-PYRAZOLE-4-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-5-METHYL-N’~4~-(2-PYRAZINYLCARBONYL)-1H-PYRAZOLE-4-SULFONOHYDRAZIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the sulfonohydrazide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the ethyl and methyl groups: Alkylation reactions using appropriate alkyl halides can introduce these groups.
Incorporation of the pyrazinylcarbonyl group: This can be done through acylation reactions using pyrazine-2-carbonyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-5-METHYL-N’~4~-(2-PYRAZINYLCARBONYL)-1H-PYRAZOLE-4-SULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonohydrazide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonohydrazide group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-5-METHYL-N’~4~-(2-PYRAZINYLCARBONYL)-1H-PYRAZOLE-4-SULFONOHYDRAZIDE depends on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The sulfonohydrazide group may enhance binding affinity to certain proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONOHYDRAZIDE: Lacks the pyrazinylcarbonyl group.
1-ETHYL-5-METHYL-N’~4~-(2-PYRIDYLCARBONYL)-1H-PYRAZOLE-4-SULFONOHYDRAZIDE: Contains a pyridylcarbonyl group instead of pyrazinylcarbonyl.
Uniqueness
1-ETHYL-5-METHYL-N’~4~-(2-PYRAZINYLCARBONYL)-1H-PYRAZOLE-4-SULFONOHYDRAZIDE is unique due to the presence of the pyrazinylcarbonyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H14N6O3S |
|---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
N'-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C11H14N6O3S/c1-3-17-8(2)10(7-14-17)21(19,20)16-15-11(18)9-6-12-4-5-13-9/h4-7,16H,3H2,1-2H3,(H,15,18) |
InChI Key |
HBPIZKJAKNEOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NNC(=O)C2=NC=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Hexyloxy)phenyl]-3-(4-methoxypiperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11061564.png)
![11-Methoxy-14-(4-methoxyphenyl)-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11061566.png)
![3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B11061569.png)

![Pyridine, 4-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B11061592.png)
![(Z)-7-(2-chlorophenyl)-10-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B11061593.png)
![ethyl 4-[({4-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11061606.png)
![Methyl 2-benzyl-7-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11061624.png)
![N-(2-aminoethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061626.png)
![1-(4-Chlorobenzyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11061627.png)
![1-(4-Fluorophenyl)-N~2~-(2-methylphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11061633.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B11061634.png)

![2-Amino-1-(3,5-dichlorophenyl)-2',5-dioxo-1'-prop-2-YN-1-YL-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-B]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11061655.png)
